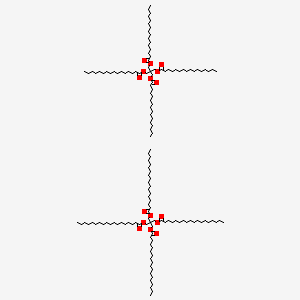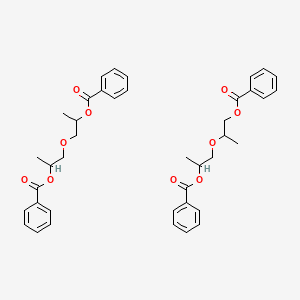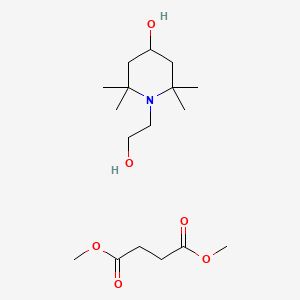
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate typically involves the hydroboration of alkenes or alkynes. This process entails the addition of a boron-hydrogen (B-H) bond across the unsaturated carbon-carbon bond, resulting in the formation of the corresponding organoborane . The reaction is generally rapid and proceeds with high selectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydroboration processes, utilizing catalysts to enhance reaction efficiency and selectivity. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and minimize environmental impact .
化学反応の分析
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronate group .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate involves its role as a boron-containing reagent in various chemical reactions. The boronate group facilitates the formation of carbon-carbon bonds through transmetalation processes in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the transfer of organic groups from boron to palladium .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2,6-dimethylpyridin-3-yl)boronate
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-isobutylfuran-2-yl)boronate
Uniqueness
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is unique due to the presence of the fluoro and methylthio substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
(2-fluoro-4-methylsulfanylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFO3S/c1-12(2,16)13(3,4)18-14(17)10-7-6-9(19-5)8-11(10)15/h6-8,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSXCJCKNYTWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)F)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)


![(1S,3S,4S)-3-(Trifluoromethyl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride](/img/structure/B8113011.png)





![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)

